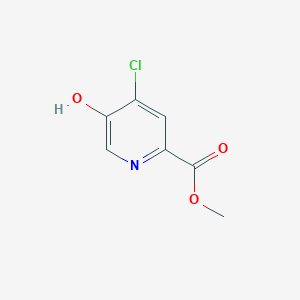
(1-(Naphthalen-2-ylsulfonyl)-cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Naphthalen-2-ylsulfonylcyclopropyl)methanol is an organic compound characterized by the presence of a naphthalene ring, a sulfonyl group, and a cyclopropylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-naphthalen-2-ylsulfonylcyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts alkylation reaction, where a naphthalene derivative reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction, where the naphthalene derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Methanol Group: The final step involves the reduction of a suitable precursor to form the methanol group.
Industrial Production Methods: Industrial production of (1-naphthalen-2-ylsulfonylcyclopropyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: (1-Naphthalen-2-ylsulfonylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of naphthalen-2-ylsulfonylcyclopropyl ketone or aldehyde.
Reduction: Formation of naphthalen-2-ylsulfonylcyclopropyl sulfide or thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Naphthalen-2-ylsulfonylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-naphthalen-2-ylsulfonylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
(1-Naphthalen-2-ylsulfonylcyclopropyl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-Naphthalen-2-ylsulfonylcyclopropyl)amine: Contains an amine group instead of methanol.
(1-Naphthalen-2-ylsulfonylcyclopropyl)thiol: Contains a thiol group instead of methanol.
Uniqueness: (1-Naphthalen-2-ylsulfonylcyclopropyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanol group provides unique opportunities for further chemical modifications and interactions.
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
(1-naphthalen-2-ylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O3S/c15-10-14(7-8-14)18(16,17)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,15H,7-8,10H2 |
Clave InChI |
ZHRASVHSFNKPPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)



![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)


